molecular formula C8H16N2O4S B1290414 tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide CAS No. 952212-86-1

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide

Cat. No. B1290414
M. Wt: 236.29 g/mol
InChI Key: TZEXBPGMKLDBTM-UHFFFAOYSA-N
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Patent
US09073906B2

Procedure details

To a solution of tert-butyl N-(3-chloropropyl)sulfamoylcarbamate (2 g, 7.333 mmol) in DMSO (10 mL), was added K2CO3 (5.068 g, 36.665 mmol) at room temperature. The reaction mixture was agitated for 4 hr and extracted using ethyl acetate and NH4Cl solution. The organic layer was dried over MgSO4. The residue was purified by silica gel column chromatography to give tert-butyl 1,2,6-thiadiazinan-2-carboxylate 1,1-dioxide (689 mg, 2.92 mmol, 40%, white solid). 1H NMR (300 MHz, CDCl3): δ 4.47 (br, 1H), 3.95-3.91 (m, 2H), 3.55-3.49 (m, 2H), 1.89-1.82 (m, 2H), 1.54 (m, 9H).
Name
tert-butyl N-(3-chloropropyl)sulfamoylcarbamate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5.068 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][NH:5][S:6]([NH:9][C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])(=[O:8])=[O:7].C([O-])([O-])=O.[K+].[K+]>CS(C)=O>[S:6]1(=[O:8])(=[O:7])[NH:5][CH2:4][CH2:3][CH2:2][N:9]1[C:10]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:16] |f:1.2.3|

Inputs

Step One
Name
tert-butyl N-(3-chloropropyl)sulfamoylcarbamate
Quantity
2 g
Type
reactant
Smiles
ClCCCNS(=O)(=O)NC(OC(C)(C)C)=O
Name
Quantity
5.068 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was agitated for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
S1(N(CCCN1)C(=O)OC(C)(C)C)(=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.92 mmol
AMOUNT: MASS 689 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.